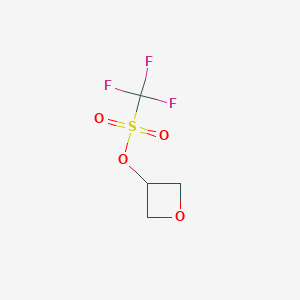

Oxetan-3-yl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxetan-3-yl trifluoromethanesulfonate is an organic compound characterized by the presence of an oxetane ring and a trifluoromethanesulfonate group. The compound is known for its high chemical stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxetan-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high efficiency and purity, with stringent control over reaction conditions to minimize by-products and waste .

Analyse Des Réactions Chimiques

Types of Reactions

Oxetan-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Ring-Opening Reactions: Acidic conditions often involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Nucleophilic Substitution: Products vary depending on the nucleophile used, but common products include substituted oxetanes and trifluoromethanesulfonate salts.

Ring-Opening Reactions: Products include linear or branched compounds with functional groups introduced at the former ring positions.

Applications De Recherche Scientifique

Oxetan-3-yl trifluoromethanesulfonate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the modification of biomolecules for studying biological processes and developing new pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mécanisme D'action

The mechanism of action of oxetan-3-yl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is displaced by a nucleophile. In ring-opening reactions, the oxetane ring strain is relieved, leading to the formation of more stable products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Oxetan-3-yl methanesulfonate

- Oxetan-3-yl tosylate

- Oxetan-3-yl mesylate

Uniqueness

Oxetan-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate esters. This makes it particularly valuable in synthetic chemistry and industrial applications .

Activité Biologique

Oxetan-3-yl trifluoromethanesulfonate, a compound featuring an oxetane ring and a trifluoromethanesulfonate group, has garnered attention in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesis, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7F3O3S, with a molecular weight of 206.14 g/mol. The trifluoromethanesulfonate moiety enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of oxetan-3-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction is generally performed at low temperatures to prevent decomposition and maximize yield.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds containing oxetane structures have shown potential in various biological contexts. The following sections summarize key findings related to its biological activity.

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound may exhibit high gastrointestinal absorption and permeability across the blood-brain barrier, which are advantageous for therapeutic applications.

Medicinal Chemistry Applications

Oxetanes have been identified as promising candidates in drug design due to their ability to modify biomolecules. Research indicates that oxetane derivatives can stabilize strained ring systems and participate in various chemical reactions, including ring-opening and alkylation processes .

Case Studies

- Thiol Alkylation : A study demonstrated that lithium-catalyzed thiol alkylation using oxetan-3-ols resulted in the formation of oxetane sulfides, indicating potential utility in synthesizing biologically active compounds .

- Antimicrobial Activity : Although not directly tested on this compound, related oxetane derivatives have exhibited antimicrobial properties against various strains of bacteria, suggesting that similar activities may be explored for this compound .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Oxetan-3-yl methanesulfonate | 0.70 | Lacks trifluoromethanesulfonate group |

| Oxetan-3-yl tosylate | 0.65 | Contains tosyl group instead of triflate |

| Cyclopropyl trifluoromethanesulfonate | 0.83 | Different cyclic structure; similar leaving group |

The combination of the oxetane ring with the highly reactive trifluoromethanesulfonate group enhances its potential applications in synthetic chemistry and industrial settings.

Propriétés

IUPAC Name |

oxetan-3-yl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYAMYAOSBOCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.